molecular formula C8H11IO2 B12544238 Ethyl 5-iodo-3-methylpenta-2,4-dienoate CAS No. 144950-83-4

Ethyl 5-iodo-3-methylpenta-2,4-dienoate

Cat. No.: B12544238
CAS No.: 144950-83-4
M. Wt: 266.08 g/mol
InChI Key: IRENBIOKVOANHZ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-3-methylpenta-2,4-dienoate is a chemical compound with the molecular formula C8H11IO2. It is an ester derivative of penta-2,4-dienoic acid, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-3-methylpenta-2,4-dienoate typically involves the iodination of ethyl 3-methylpenta-2,4-dienoate. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alkane or alkene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

    Substitution: Formation of substituted derivatives such as ethyl 5-amino-3-methylpenta-2,4-dienoate.

    Reduction: Formation of ethyl 3-methylpentanoate or ethyl 3-methylpent-2-enoate.

    Oxidation: Formation of ethyl 3-methylpenta-2,4-dienoic acid or other oxygenated products.

Scientific Research Applications

Ethyl 5-iodo-3-methylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-3-methylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive iodine atom and conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, leading to the formation of various cyclic and polycyclic structures. These interactions can modulate biological pathways and molecular functions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 5-iodo-3-methylpenta-2,4-dienoate can be compared with similar compounds such as:

    Ethyl 3-methylpenta-2,4-dienoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Ethyl 5-bromo-3-methylpenta-2,4-dienoate: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.

    Ethyl 5-chloro-3-methylpenta-2,4-dienoate:

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

144950-83-4

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

ethyl 5-iodo-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C8H11IO2/c1-3-11-8(10)6-7(2)4-5-9/h4-6H,3H2,1-2H3

InChI Key

IRENBIOKVOANHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CI

Origin of Product

United States

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